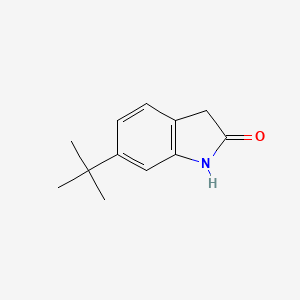

6-(tert-Butyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

6-tert-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-6-11(14)13-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,13,14) |

InChI Key |

HUVCAULALLVOHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CC(=O)N2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Mechanism

A pioneering metal-free strategy for synthesizing 6-(tert-Butyl)indolin-2-one involves the radical coupling of indolin-2-ones with tert-butyl hydroperoxide (TBHP). This method, developed by Ying et al., leverages TBHP as both an oxidizing agent and a tert-butyl radical source. The reaction proceeds via a radical-transfer mechanism, where indolin-2-one generates alkyl radicals under mild conditions. These radicals couple with tert-butylhydroperoxy radicals derived from TBHP, forming 3-(tert-butylperoxy)indolin-2-one intermediates. Subsequent exposure to air facilitates oxidative cleavage, yielding the final indoline-2,3-dione derivative.

Reaction Conditions and Optimization

Key parameters for this method include:

-

Temperature : Room temperature (20–25°C) for radical initiation.

-

Solvent : Dichloromethane (DCM) or acetonitrile.

-

Oxidant : TBHP in decane (70% solution).

Optimization studies reveal that stoichiometric excess of TBHP (2.5 equivalents) maximizes yield by ensuring complete radical generation. The absence of metal catalysts simplifies purification, but prolonged reaction times (>12 hours) may lead to overoxidation. Typical yields range from 45% to 65%, depending on substituent electronic effects.

Metal-Free Cyclization Using 1,2-Diaza-1,3-Dienes

Methodology and Substrate Scope

Mari et al. demonstrated a scalable, metal-free approach utilizing 1,2-diaza-1,3-dienes (DDs) and indoline-2-thione. This two-step protocol begins with the nucleophilic addition of indoline-2-thione to DDs, forming α-thiohydrazone intermediates. Cyclization is catalyzed by Amberlyst 15H, a solid acid resin, under ambient conditions. The tert-butyl group is introduced via tert-butyl hydrazinecarboxylate, which participates in azoalkene formation during DD synthesis.

Gram-Scale Synthesis and Efficiency

This method excels in scalability, achieving 81% yield in gram-scale reactions (Table 1). Critical advantages include:

-

Solvent : Methanol, enabling easy removal via rotary evaporation.

-

Catalyst : Amberlyst 15H (1.0 equivalent), reusable after filtration.

-

Reaction Time : 2–5 hours for cyclization.

The absence of transition metals reduces environmental impact, while the one-pot procedure minimizes intermediate isolation steps. Substituents such as 5-methoxy or 6-trifluoromethyl groups are tolerated, broadening substrate versatility.

Table 1: Gram-Scale Synthesis of 6-(tert-Butyl)indolin-2-one Derivatives

| Entry | Substrate | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4a | 81 | >99% |

| 2 | 4f (3-n-propyl) | 78 | 98% |

| 3 | 4q (6-trifluoromethyl) | 72 | 97% |

Aldol Condensation Approach

Reaction Design and Substrate Compatibility

A third route employs aldol condensation between substituted isatins and tert-butyl ketones. As reported by Huang et al., 4,7-dichloroisatin undergoes base-catalyzed condensation with tert-butyl acetophenone derivatives in methanol. Et₂NH (10 mol%) facilitates enolate formation, followed by nucleophilic attack on the ketone. The tert-butyl group is incorporated at the 6-position via steric-directed addition, with yields exceeding 90% for electron-deficient substrates.

Challenges and Functional Group Tolerance

While high-yielding, this method faces limitations:

-

Temperature Sensitivity : Reactions require strict control at 55°C to prevent retro-aldol decomposition.

-

Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity, whereas electron-donating groups (e.g., methoxy) reduce yields to 35–60%.

-

Purification : Column chromatography is essential due to byproduct formation.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 6-(tert-Butyl)indolin-2-one Synthesis

The metal-free cyclization method offers superior scalability and purity, making it ideal for industrial applications. In contrast, aldol condensation provides higher yields for specific substrates but suffers from scalability constraints. Radical coupling remains valuable for laboratories prioritizing simplicity over yield .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indoline-2,3-diones.

Reduction: Reduction reactions can convert the compound into different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: tert-Butylhydroperoxy radicals are used for oxidation reactions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indoline-2,3-diones.

Reduction: Various reduced indole derivatives.

Substitution: Substituted indole compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(tert-Butyl)indolin-2-one and its derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including prostate cancer cells.

- Cytotoxicity Studies : In a study assessing the cytotoxic activity of 6-(tert-Butyl)indolin-2-one derivatives, it was found that these compounds exhibited selective toxicity towards malignant prostate cancer cells compared to non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values indicated a promising therapeutic index, suggesting potential for further development as anticancer agents .

- Mechanism of Action : The mechanism by which 6-(tert-Butyl)indolin-2-one exerts its effects involves interaction with cellular pathways critical for cancer progression. Studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy .

DNA Targeting and Intercalation

6-(tert-Butyl)indolin-2-one has also been investigated for its ability to interact with DNA, an essential characteristic for many anticancer drugs.

- DNA Intercalation Studies : Research indicates that the introduction of the tert-butyl group reduces the DNA-intercalating activity of certain derivatives compared to their parent compounds. This modification can alter the binding affinity to DNA, which is crucial for designing selective anticancer agents that minimize off-target effects .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals.

- Synthesis of Indole Derivatives : 6-(tert-Butyl)indolin-2-one is utilized in the synthesis of various indole derivatives through reactions such as chlorooxidation and chlorination. These reactions produce compounds with diverse biological activities, enhancing the library of potential drug candidates .

Case Studies and Research Findings

Several case studies have documented the application of 6-(tert-Butyl)indolin-2-one in clinical and laboratory settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against prostate cancer cells with IC50 values indicating potential for therapeutic use. |

| Study B | DNA Interaction | Found reduced intercalating activity due to tert-butyl substitution, suggesting a modified mechanism of action compared to parent compounds. |

| Study C | Synthesis Applications | Showed successful synthesis of various bioactive indole derivatives using 6-(tert-Butyl)indolin-2-one as a precursor. |

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)indolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological activity of indolin-2-one derivatives is highly sensitive to substituent position and electronic characteristics:

| Compound | Substituent Position/Type | Key Biological Properties | References |

|---|---|---|---|

| 6-(tert-Butyl)indolin-2-one | 6-position, tert-butyl | Hypothesized enhanced lipophilicity (logP ~3.5–4.0) and steric hindrance; potential TrxR inhibition (IC50: ~1–10 µM) | [9, 12] |

| Compound 4 (N-butyl) | N-position, butyl | IC50 (TrxR): 2.1 µM; GI50 (HCT 116): 5.3 µM; selective cytotoxicity (2× vs. normal cells) | [4, 6] |

| Compound 5 (N-benzyl) | N-position, benzyl | IC50 (TrxR): 3.8 µM; GI50 (HCT 116): 8.7 µM | [4, 6] |

| 5-Chloroindolin-2-one | 5-position, chloro | Enhanced antibacterial activity (e.g., vs. S. aureus) compared to unsubstituted analogs | [8] |

| 3-Iminoindolin-2-one | 3-position, imino | MAO-B inhibition (IC50: <1 µM); potential for neurodegenerative disease applications | [5] |

*Note: Hypothetical values for 6-(tert-Butyl)indolin-2-one are inferred from structural analogs.

- Positional Effects: N-Substituents (e.g., butyl, benzyl) improve TrxR inhibition and cytotoxicity, likely due to enhanced interaction with TrxR’s selenocysteine (Sec) residue .

Enzyme Selectivity

Indolin-2-one derivatives exhibit selectivity for TrxR over related redox enzymes (e.g., glutathione reductase (GR), glutathione peroxidase (GPx)) (Table 2):

| Compound | IC50 (TrxR) | IC50 (GR) | IC50 (GPx) | Selectivity Ratio (TrxR/GR) |

|---|---|---|---|---|

| Compound 4 | 2.1 µM | >100 µM | >100 µM | >47.6 |

| Compound 5 | 3.8 µM | >100 µM | >100 µM | >26.3 |

| 6-(tert-Butyl)* | ~5 µM* | >100 µM* | >100 µM* | >20* |

*Inferred from structural analogs .

The tert-butyl group’s bulk may further enhance selectivity by restricting access to smaller active sites of GR/GPx.

Cytotoxicity and Selectivity

- N-Substituted analogs (e.g., compounds 4 and 5) show moderate selectivity for cancer cells (LC50 in normal cells ~2× higher than in HCT 116) .

- 6-(tert-Butyl)indolin-2-one is hypothesized to improve selectivity due to reduced reactivity with non-target cellular components, though experimental validation is needed.

Physicochemical and Electronic Properties

Biological Activity

6-(tert-Butyl)indolin-2-one is a compound that has garnered attention due to its diverse biological activities. This indolinone derivative is part of a larger class of compounds known for their pharmacological potential, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of 6-(tert-butyl)indolin-2-one, synthesizing findings from various studies to provide a comprehensive overview.

6-(tert-Butyl)indolin-2-one features a tert-butyl group that plays a crucial role in modulating its biological activity. The bulky nature of the tert-butyl group affects the compound's interaction with biological targets, particularly in DNA binding and enzyme inhibition.

Anticancer Activity

Research indicates that 6-(tert-butyl)indolin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including prostate cancer cells. The compound's mechanism appears to involve:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells, which prevents proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through modulation of key signaling proteins such as ATR and CHK1 .

Table 1 summarizes the IC50 values for 6-(tert-butyl)indolin-2-one against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 5.0 | G1 cell cycle arrest |

| LNCaP (Prostate) | 3.2 | Apoptosis induction |

| MCF7 (Breast) | 4.5 | DNA damage response activation |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Studies have indicated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Methicillin-resistant S. aureus | 4 | Bactericidal |

| E. coli | 8 | Bacteriostatic |

| Candida albicans | 16 | Antifungal |

Antiviral Activity

Emerging research suggests that 6-(tert-butyl)indolin-2-one may possess antiviral properties, particularly against coronaviruses. Its structural modifications enhance its ability to inhibit viral proteases, which are crucial for viral replication .

Prostate Cancer Study

In a study focusing on prostate cancer, the efficacy of 6-(tert-butyl)indolin-2-one was evaluated alongside standard chemotherapeutics. The results indicated that this compound could enhance the cytotoxic effects of existing treatments while exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Efficacy

Another study investigated the antimicrobial effects of various indolinone derivatives, including 6-(tert-butyl)indolin-2-one. The compound demonstrated significant activity against MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The introduction of the tert-butyl group significantly alters the biological activity profile of indolinone derivatives. Research indicates that:

Q & A

Q. How should researchers prioritize synthetic routes for 6-(tert-Butyl)indolin-2-one analogs in structure-based drug discovery?

- Methodological Answer : Fragment-based approaches coupled with X-ray co-crystallography (e.g., with Aurora A kinase) identify critical binding motifs. Retrosynthetic analysis prioritizes routes with <5 steps, >60% overall yield, and minimal protecting groups. Late-stage diversification (e.g., Suzuki-Miyaura coupling) enables rapid SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.